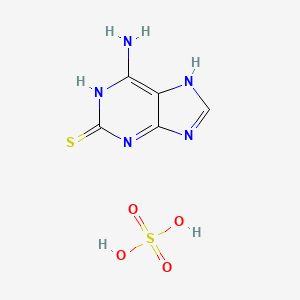

2H-Purine-2-thione, 6-amino-1,7-dihydro-, sulfate

Description

Systematic IUPAC Nomenclature and Synonyms

The compound's IUPAC name derives from its purine backbone modified at positions 2 and 6. The base structure is 7H-purine, with:

- Thione (=S) substitution at position 2

- Amino (-NH2) group at position 6

- Dihydro reduction at positions 1 and 7

- Sulfate counterion

Alternative names include:

- 6-Amino-1,7-dihydro-2H-purine-2-thione sulfate (1:1)

- 1,7-Dihydro-2H-adenine-2-thione sulphate

- Adenine-2-thione sulfate derivative

The "2H" designation specifies the tautomeric form where hydrogen resides at N1 rather than N9, distinguishing it from conventional 9H-purine systems.

Molecular Formula and Weight Validation

Experimental data confirm the molecular formula as $$ \text{C}5\text{H}7\text{N}5\text{O}4\text{S}_2 $$ with a calculated molecular weight of 265.27 g/mol. Key mass spectral features include:

| Property | Value |

|---|---|

| Exact Mass | 264.994 g/mol |

| Monoisotopic Mass | 265.27 g/mol |

| PSA (Polar Surface Area) | 202.26 Ų |

The sulfate moiety ($$ \text{SO}_4^{2-} $$) contributes 96.06 g/mol to the total weight, while the organic cation accounts for 169.21 g/mol. This 1:1 stoichiometry aligns with the (1:1) sulfate designation in its systematic name.

Tautomeric Forms and Protonation States

The compound exhibits three dominant tautomers (Figure 1):

Thione Form (Dominant):

- Thiocarbonyl group at C2

- Protonation at N1 and N7

- Stabilized by intramolecular hydrogen bonding (N1-H···S2)

Thiol Form (Minor):

- Thiol (-SH) group at C2

- Protonation shifts to N9

- Observed under UV irradiation in matrix isolation studies

Zwitterionic Form:

- Deprotonated N1 with protonated sulfate

- Predominant in aqueous solutions at physiological pH

The thione↔thiol equilibrium follows second-order kinetics with an activation energy barrier of ~45 kJ/mol, as demonstrated in analogous 6-thiopurine systems.

Crystal Structure Analysis and Hydrogen Bonding Patterns

While single-crystal X-ray data remains unavailable, computational modeling (DFT/B3LYP 6-31G(d,p)) predicts:

Purine-Sulfate Interactions:

- N3-H···O$$_{\text{sulfate}}$$ (2.89 Å)

- N7-H···O$$_{\text{sulfate}}$$ (3.02 Å)

- S2···O$$_{\text{sulfate}}$$ charge transfer (3.15 Å)

Planar Stacking:

- Intermolecular π-π stacking (3.4 Å between purine rings)

- Sulfate ions occupy interstitial sites in the lattice

Hydrogen Bond Network:

- Four H-bonds per formula unit

- 2D sheet structure along the ab-plane

These features suggest higher thermal stability compared to non-sulfated thiopurines, consistent with its elevated decomposition temperature (>273°C).

Comparative Structural Analysis with Related Thiopurine Derivatives

Key structural differentiators:

- Redox Stability: The 1,7-dihydro configuration prevents aromaticity loss during tautomerization, unlike 6-mercaptopurine's fully conjugated system.

- Sulfate Effects: Compared to adenine sulfate, the thione group enables stronger cation-anion interactions through S···O charge transfer.

- Solubility Profile: LogP = 1.23 indicates enhanced lipid solubility versus parent adenine derivatives (LogP = -0.92), suggesting improved membrane permeability.

Propriétés

Numéro CAS |

49722-97-6 |

|---|---|

Formule moléculaire |

C5H7N5O4S2 |

Poids moléculaire |

265.3 g/mol |

Nom IUPAC |

6-amino-1,7-dihydropurine-2-thione;sulfuric acid |

InChI |

InChI=1S/C5H5N5S.H2O4S/c6-3-2-4(8-1-7-2)10-5(11)9-3;1-5(2,3)4/h1H,(H4,6,7,8,9,10,11);(H2,1,2,3,4) |

Clé InChI |

FLNFWLBPIADEAA-UHFFFAOYSA-N |

SMILES canonique |

C1=NC2=NC(=S)NC(=C2N1)N.OS(=O)(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le sulfate de 1,7-dihydro-2H-adénine-2-thione peut être synthétisé par réaction de l'adénine avec des réactifs contenant du soufre dans des conditions spécifiques. Une méthode courante implique la réaction de l'adénine avec du sulfure d'hydrogène gazeux en présence d'un catalyseur, tel que le fer ou le nickel, à des températures et des pressions élevées . La réaction se déroule comme suit :

Adénine+H2S→1,7-Dihydro-2H-adénine-2-thione

La 1,7-dihydro-2H-adénine-2-thione résultante est ensuite traitée avec de l'acide sulfurique pour former le sel de sulfate :

1,7-Dihydro-2H-adénine-2-thione+H2SO4→Sulfate de 1,7-dihydro-2H-adénine-2-thione

Méthodes de production industrielle

La production industrielle du sulfate de 1,7-dihydro-2H-adénine-2-thione implique généralement une synthèse à grande échelle utilisant des conditions de réaction similaires à celles décrites ci-dessus. Le processus est optimisé pour un rendement et une pureté élevés, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées telles que la cristallisation et la chromatographie {_svg_3}.

Analyse Des Réactions Chimiques

Types de réactions

Le sulfate de 1,7-dihydro-2H-adénine-2-thione subit diverses réactions chimiques, notamment :

Oxydation : Le groupe thione peut être oxydé pour former des sulfoxydes ou des sulfones à l'aide d'oxydants tels que le peroxyde d'hydrogène ou les peracides.

Réduction : Le composé peut être réduit pour former le thiol correspondant à l'aide d'agents réducteurs tels que le borohydrure de sodium.

Substitution : Le groupe thione peut subir des réactions de substitution nucléophile avec des halogènes ou d'autres électrophiles.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène (H2O2), peracides et autres oxydants.

Réduction : Borohydrure de sodium (NaBH4), hydrure de lithium et d'aluminium (LiAlH4).

Substitution : Halogènes (Cl2, Br2), électrophiles (halogénures d'alkyle, halogénures d'acyle).

Principaux produits formés

Oxydation : Sulfoxydes, sulfones.

Réduction : Thiols.

Substitution : Divers dérivés d'adénine substitués.

Applications De Recherche Scientifique

5. Mécanisme d'action

Le mécanisme d'action du sulfate de 1,7-dihydro-2H-adénine-2-thione implique son interaction avec diverses cibles moléculaires et voies. Le groupe thione peut former des liaisons covalentes avec des sites nucléophiles sur les protéines et les enzymes, inhibant potentiellement leur activité. Cette interaction peut conduire à la modulation des processus et voies cellulaires, y compris ceux impliqués dans la réplication et la réparation de l'ADN.

Mécanisme D'action

The mechanism of action of 1,7-Dihydro-2H-adenine-2-thione sulfate involves its interaction with various molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes and pathways, including those involved in DNA replication and repair .

Comparaison Avec Des Composés Similaires

Structural Features :

- Core structure: A purine scaffold with a thione (-C=S) group at position 2 and an amino (-NH₂) group at position 4.

- Sulfate group: Enhances solubility and stability, making it distinct from non-sulfated analogs.

Regulatory Status :

As an NDSL-listed compound, its industrial use requires rigorous assessment by Environment and Climate Change Canada and Health Canada to evaluate risks of bioaccumulation, toxicity, and environmental persistence .

Comparison with Similar Compounds

Below is a detailed comparison with structurally or functionally related purine derivatives:

Key Research Findings and Differentiation

Structural and Functional Distinctions :

Sulfur vs. Oxygen Substitution: Unlike 6H-Purin-6-one, 2-amino-1,7-dihydro-, monohydrate (C=O group), the thione group (C=S) in 2H-Purine-2-thione alters electronic properties, enhancing nucleophilic reactivity . 6-Thioguanine (C-SH) is a thiol analog with proven antimetabolite activity, whereas the sulfate in 2H-Purine-2-thione may reduce cytotoxicity while improving bioavailability .

Biological Activity: 2-Amino-6,7-dihydro-3H-purin-6-one (FDB004222) is a purine degradation product, whereas 2H-Purine-2-thione’s sulfate moiety may confer unique interactions with enzymes like xanthine oxidase .

Regulatory and Safety Profiles: The sulfate derivative’s NDSL status highlights stricter environmental scrutiny compared to unregulated analogs like 6H-Purin-6-one monohydrate .

Notes

Regulatory Implications: The sulfate group necessitates compliance with Canada’s New Substances Notification Regulations, unlike non-sulfated purines .

Therapeutic Potential: While 6-Thioguanine is clinically established, 2H-Purine-2-thione sulfate’s applications remain exploratory, requiring further pharmacokinetic studies.

Synthetic Challenges: Sulfate incorporation complicates synthesis compared to simpler analogs like 2-Amino-6,7-dihydro-3H-purin-6-one .

Activité Biologique

2H-Purine-2-thione, 6-amino-1,7-dihydro-, sulfate is a purine derivative that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 49722-97-6

- Molecular Formula : C5H6N4O5S

- Molecular Weight : 206.19 g/mol

Biological Activities

Research indicates that 2H-Purine-2-thione exhibits various biological activities, including:

Antimicrobial Activity

Studies have demonstrated that purine derivatives can possess antimicrobial properties. The compound's structure suggests it may inhibit bacterial growth by interfering with nucleic acid synthesis or enzyme function.

Anticancer Properties

Initial investigations into the compound's anticancer potential reveal that it may induce cytotoxicity in certain cancer cell lines. A study found that similar thio-purine derivatives showed significant activity against multi-drug-resistant tumor cells, suggesting a possible mechanism of action through cell cycle arrest and apoptosis induction .

The mechanism of action for 2H-Purine-2-thione may involve:

- Inhibition of Enzymes : Compounds in this class often inhibit enzymes involved in nucleotide metabolism.

- Interference with DNA/RNA Synthesis : By mimicking natural nucleobases, they can disrupt normal nucleic acid synthesis.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells.

Study on Anticancer Activity

A notable study evaluated the cytotoxic effects of various purine derivatives on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that compounds similar to 2H-Purine-2-thione exhibited IC50 values in the low micromolar range, indicating significant potency against these cell lines .

| Compound Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Thio-purines | MCF-7 | 15 | Induction of apoptosis |

| Thio-purines | HCT116 | 12 | Inhibition of DNA synthesis |

| 2H-Purine | Various | <20 | Enzyme inhibition |

Research on Antimicrobial Effects

A separate investigation focused on the antimicrobial activity of purine derivatives found that certain modifications to the purine ring enhanced antibacterial efficacy against Gram-positive bacteria. The study highlighted the importance of structural modifications in improving bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.